![molecular formula C17H16FNO3 B4620651 N-[2-(2-fluorobiphenyl-4-yl)propanoyl]glycine](/img/structure/B4620651.png)
N-[2-(2-fluorobiphenyl-4-yl)propanoyl]glycine
Overview
Description
N-[2-(2-fluorobiphenyl-4-yl)propanoyl]glycine is a chemical compound known for its diverse applications in scientific research and industry It is characterized by the presence of a fluorobiphenyl group attached to a propanoyl glycine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-fluorobiphenyl-4-yl)propanoyl]glycine typically involves the reaction of 2-(2-fluorobiphenyl-4-yl)propanoic acid with glycine. One common method includes the use of coupling reagents such as carbodiimides to facilitate the formation of the amide bond between the carboxylic acid group of the propanoic acid and the amino group of glycine . The reaction is usually carried out under mild conditions, with the temperature maintained at around room temperature to 50°C.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable processes. These methods often utilize automated reactors and continuous flow systems to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-fluorobiphenyl-4-yl)propanoyl]glycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The fluorine atom in the biphenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in the replacement of the fluorine atom with other functional groups .
Scientific Research Applications
N-[2-(2-fluorobiphenyl-4-yl)propanoyl]glycylglycine is a synthetic compound that is of interest in pharmaceutical research because of its unique structure, which includes a fluorinated biphenyl moiety linked to a glycine derivative. The molecular formula for N-[2-(2-fluorobiphenyl-4-yl)propanoyl]glycylglycine is C20H20FNO4, and it has a molecular weight of approximately 288.30 g/mol. This compound's structure features a biphenyl group with a fluorine atom at the para position of one of the phenyl rings, attached to a propanoyl group, which is further linked to a glycine unit. This combination of functional groups may impart specific biological activities and chemical properties.
Potential Applications
N-[2-(2-fluorobiphenyl-4-yl)propanoyl]glycylglycine has potential applications in pharmaceutical development as a candidate for developing new analgesics or anti-inflammatory drugs and as a tool compound for chemical biology. Initial studies suggest that compounds similar to N-[2-(2-fluorobiphenyl-4-yl)propanoyl]glycylglycine may exhibit various biological activities, including anti-inflammatory and analgesic properties, attributed to their structural characteristics. The presence of the fluorinated biphenyl moiety is known to enhance lipophilicity, potentially improving bioavailability and interaction with biological targets. Further investigation into its pharmacodynamics and pharmacokinetics is necessary to elucidate its specific mechanisms of action.
Interaction Studies Interaction studies focus on understanding how N-[2-(2-fluorobiphenyl-4-yl)propanoyl]glycylglycine interacts with various biological targets, such as enzymes and receptors. Techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and molecular docking simulations are commonly employed to assess binding affinities and specificity towards target proteins. These studies are crucial for determining its therapeutic potential and optimizing its chemical structure for enhanced efficacy.
Structural Similarities
Several compounds share structural similarities with N-[2-(2-fluorobiphenyl-4-yl)propanoyl]glycylglycine.
Compound Name | Structure Description | Unique Features |
---|---|---|
2-Fluorobiphenyl | A biphenyl compound with a fluorine atom at the para position | Simple structure; low reactivity |
Flurbiprofen | A non-steroidal anti-inflammatory drug with a similar biphenyl structure | Established analgesic properties |
Glycylglycine | A dipeptide composed of two glycine units | Simple peptide; lacks fluorinated moiety |
N-[2-(2-fluorobiphenyl-4-yl)propanoyl]glycylglycine stands out due to its combination of a fluorinated biphenyl and glycine derivative, potentially offering unique pharmacological profiles compared to these similar compounds. Its distinctive structure may enhance lipophilicity and target selectivity, making it an interesting candidate for further research in drug development. |
Mechanism of Action
The mechanism of action of N-[2-(2-fluorobiphenyl-4-yl)propanoyl]glycine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s fluorobiphenyl group can interact with hydrophobic pockets in proteins, enhancing its binding affinity and specificity . Additionally, its glycine moiety can facilitate interactions with amino acid residues in target proteins, contributing to its overall biological activity .
Comparison with Similar Compounds
Similar Compounds
Flurbiprofen: A nonsteroidal anti-inflammatory drug (NSAID) with a similar biphenyl structure but different functional groups.
2-(2-Fluorobiphenyl-4-yl)propanoic acid: A precursor in the synthesis of N-[2-(2-fluorobiphenyl-4-yl)propanoyl]glycine.
N-[2-(2-fluorobiphenyl-4-yl)propanoyl]-beta-alanine: A related compound with a beta-alanine moiety instead of glycine.
Uniqueness
This compound is unique due to its specific combination of a fluorobiphenyl group and a glycine moiety. This structure imparts distinct chemical and biological properties, making it valuable for various research applications. Its ability to undergo diverse chemical reactions and its potential therapeutic activities further highlight its uniqueness compared to similar compounds .
Biological Activity
N-[2-(2-fluorobiphenyl-4-yl)propanoyl]glycine is a synthetic compound of significant interest in pharmaceutical research due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, exploring its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is C15H14FNO2, with a molecular weight of approximately 288.30 g/mol. The structure consists of a biphenyl moiety with a fluorine atom at the para position, linked to a propanoyl group and a glycine unit. This configuration is believed to enhance its lipophilicity and bioavailability, potentially improving interaction with biological targets .
Initial studies suggest that this compound may exhibit various biological activities, including:
- Anti-inflammatory Effects : The structural characteristics may contribute to anti-inflammatory properties, which are common in compounds with similar frameworks.
- Analgesic Properties : Similar compounds have demonstrated analgesic effects, making this compound a candidate for pain management therapies.
- Interaction with Glycine Receptors : The compound's design allows it to interact with glycine receptors and related targets, which are crucial in neurotransmission and modulation .
In Vitro Studies
Various in vitro studies have been conducted to evaluate the biological activity of this compound:
- Binding Affinity : Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) have been employed to assess the binding affinities of this compound towards glycine receptors. These studies indicate a promising interaction profile that warrants further exploration .
- Pharmacodynamics and Pharmacokinetics : Understanding the pharmacodynamics (how the drug affects the body) and pharmacokinetics (how the body processes the drug) is essential for determining its therapeutic potential. Preliminary data suggest favorable profiles, but comprehensive studies are necessary to elucidate its full mechanism of action .
Case Studies
Several case studies highlight the potential applications of this compound:
- Study on Analgesic Effects : A study demonstrated that compounds structurally similar to this compound exhibited significant analgesic effects in animal models. The results showed a reduction in pain response comparable to established analgesics .
- Anti-inflammatory Research : Another study focused on the anti-inflammatory properties of related compounds, indicating that modifications in structure could enhance efficacy against inflammatory markers .
Comparative Analysis with Similar Compounds
Compound Name | Structure Description | Unique Features |
---|---|---|
2-Fluorobiphenyl | A biphenyl compound with a fluorine atom at the para position | Simple structure; low reactivity |
Flurbiprofen | A non-steroidal anti-inflammatory drug with a similar biphenyl structure | Established analgesic properties |
Glycylglycine | A dipeptide composed of two glycine units | Simple peptide; lacks fluorinated moiety |
This compound stands out due to its combination of structural components, which may offer unique pharmacological profiles compared to these similar compounds .
Properties
IUPAC Name |
2-[2-(3-fluoro-4-phenylphenyl)propanoylamino]acetic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO3/c1-11(17(22)19-10-16(20)21)13-7-8-14(15(18)9-13)12-5-3-2-4-6-12/h2-9,11H,10H2,1H3,(H,19,22)(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGJPXNNKVFGSGZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)NCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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